molecular formula C29H25ClN4O6 B2603788 ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-23-5

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2603788
CAS No.: 685860-23-5
M. Wt: 560.99
InChI Key: AJLGKYDWRRZJSN-WGPBWIAQSA-N
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Description

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the furan-2-ylmethyl and 4-chlorophenoxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the furan ring and other functional groups makes it susceptible to oxidation under appropriate conditions.

    Reduction: Certain functional groups within the compound can be reduced using common reducing agents.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazatricyclo derivatives or compounds with furan and chlorophenoxy groups. The uniqueness of this compound lies in its potential for diverse applications and its ability to undergo various chemical reactions.

Properties

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN4O6/c1-4-38-27(36)22-16-21-24(31-23-9-5-6-14-33(23)26(21)35)34(17-20-8-7-15-39-20)25(22)32-28(37)29(2,3)40-19-12-10-18(30)11-13-19/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGKYDWRRZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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